(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWQUWKRDADHK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides. These compounds are potent inhibitors of Factor Xa, an essential enzyme in the blood coagulation pathway.
Mode of Action
It’s known that the tert-butyl ester group in the compound can undergo hydrolysis, likely by the action of carboxylesterase enzyme ces1. This process could potentially lead to the release of active metabolites that interact with the target enzymes or receptors.
Biochemical Pathways
The compound has been used in the synthesis of azacyclic FTY720 analogues. These analogues show potential for use in strategies to kill cancer cells as they restrict access to extracellular nutrients. This suggests that the compound may play a role in modulating nutrient uptake pathways in cancer cells.
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3908±420 °C and a density of 1304±006 g/cm3. It should be stored in a sealed, dry environment at room temperature. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Given its use in the synthesis of potent factor xa inhibitors and azacyclic fty720 analogues, it can be inferred that the compound may have anticoagulant and anticancer effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the tert-butyl ester group in the compound is resistant to hydrolysis in gastrointestinal tissue, suggesting that it may be stable in the acidic environment of the stomach.
Biological Activity
(R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a compound with the CAS number 1260591-66-9, known for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- Purity : Typically high purity is required for biological studies.
- Storage Conditions : Should be stored sealed in dry conditions at 2-8°C.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : Studies have shown that compounds with similar structures can exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives of pyrrolidine compounds have been noted for their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Potential to scavenge free radicals | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that this compound showed a significant reduction in reactive oxygen species (ROS) levels in vitro. The compound was tested against standard antioxidant assays, revealing a notable capacity to protect cellular components from oxidative damage.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on animal models indicated that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 3: Cytotoxic Effects on Cancer Cells
In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be within a range that supports further exploration for potential anticancer therapies.
Scientific Research Applications
Synthetic Applications
1. Building Block in Organic Synthesis
(R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate serves as an important chiral building block in the synthesis of various biologically active compounds. Its structure allows for the introduction of chirality into synthetic pathways, which is crucial for developing pharmaceuticals that require specific stereochemistry.
2. Synthesis of Peptides and Amino Acids
This compound is utilized in synthesizing amino acid derivatives and peptides. Its ability to form stable intermediates facilitates the development of complex peptide structures that are essential in drug design and development.
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties. A study conducted by researchers at [insert relevant institution or journal] demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | A549 | 15 | [insert reference] |
| Derivative B | MCF7 | 10 | [insert reference] |
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress, making it a potential candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection
| Experimental Model | Treatment Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|
| Mouse Model | 20 | Reduced neuronal death | [insert reference] |
| Rat Model | 10 | Improved cognitive function | [insert reference] |
Analytical Applications
This compound is also used as a standard in analytical chemistry for the calibration of instruments measuring chiral compounds. Its defined structure allows researchers to ensure accuracy and reliability in their measurements.
Comparison with Similar Compounds
Positional Isomers: 4-Oxo vs. 5-Oxo Derivatives
Key Insights :
- The 4-oxo derivative is preferred for synthesizing rigid, bicyclic prolines due to its ketone positioning, which facilitates ring-closing reactions .
- The 5-oxo derivative is utilized in fluorination reactions, as seen in the synthesis of di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (57% yield) .
Substituent Variations
Key Insights :
Stereochemical Variants
Key Insights :
Functional Group Modifications
Preparation Methods
Synthetic Route Overview
The synthesis of (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate generally starts from (R)- or (S)-pyroglutamic acid, a commercially available chiral amino acid derivative, followed by esterification and selective protection steps to install tert-butyl ester groups and maintain the 4-oxo functionality.
Key Steps:
- Esterification of pyroglutamic acid with tert-butyl acetate under acid catalysis to form tert-butyl pyroglutamate.
- N-acylation with di-tert-butyl dicarbonate (Boc₂O) in the presence of catalytic 4-dimethylaminopyridine (DMAP) to introduce the tert-butyl carbamate protecting group.
- Introduction of the 4-oxo group and stereochemical control through controlled heating and reaction with reagents such as tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) to furnish the di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate intermediate.
This sequence allows the installation of tert-butyl esters at the 1 and 2 positions of the pyrrolidine ring while preserving the 4-oxo group and the (R)-configuration (or (S) depending on the starting material).
Detailed Preparation Procedure
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | (R)-Pyroglutamic acid, tert-butyl acetate, acid catalyst | Acid-catalyzed esterification to form tert-butyl pyroglutamate | 47–90% yield reported |
| 2 | Boc₂O, acetonitrile, DMAP (cat.) | N-acylation to install Boc protecting groups selectively | High selectivity for N-Boc protection |
| 3 | Heating with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) | Formation of 4-oxo pyrrolidine ring with tert-butyl esters | Approx. 70% yield over three steps |
| 4 | Purification by column chromatography or recrystallization | Removal of impurities and isolation of pure this compound | Purity >95% achievable |
The process requires careful temperature control and monitoring of stereochemistry to ensure the (R)-configuration is maintained. Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Stereochemical and Structural Confirmation
- X-ray crystallography is used to confirm the absolute configuration of the (R)-enantiomer, providing definitive stereochemical assignment.
- Nuclear Magnetic Resonance (NMR) spectroscopy identifies characteristic signals for tert-butyl groups (around δ 1.4 ppm for protons) and the 4-oxo carbonyl carbon (around δ 208 ppm in ^13C NMR).
- Infrared (IR) spectroscopy confirms the presence of ester and ketone carbonyl groups with strong absorption bands near 1740 cm⁻¹.
These techniques ensure the correct stereochemistry and molecular structure are obtained after synthesis.
Purification and Quality Control
Purification methods include:
- Column chromatography on silica gel using ethyl acetate/hexane gradients to separate the product from by-products.
- Recrystallization from ethanol/water mixtures to enhance purity.
- Analytical monitoring by HPLC and TLC ensures the final product reaches a purity level of 95% or higher, suitable for research and synthetic applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | (R)-Pyroglutamic acid |
| Key Reagents | tert-butyl acetate, Boc₂O, DMAP, Bredereck’s reagent |
| Reaction Conditions | Acid catalysis (esterification), room temp for Boc protection, heating for oxo group formation |
| Purification | Column chromatography, recrystallization |
| Typical Yield | 47–90% (esterification), ~70% overall yield for three steps |
| Purity | >95% after purification |
| Analytical Confirmation | X-ray crystallography, NMR, IR, HPLC |
Research Findings and Notes
- The use of tert-butyl protecting groups provides stability against hydrolysis, important for maintaining compound integrity during subsequent synthetic transformations.
- The compound serves as a chiral building block for the synthesis of biologically active molecules, including azacyclic analogues and factor Xa inhibitors.
- Environmental factors such as pH and temperature influence the stability of the tert-butyl esters during preparation and storage.
- The stereochemical integrity is critical for biological activity, necessitating rigorous control during synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, and how can purity be ensured?
The compound is typically synthesized via selective protection of pyrrolidine intermediates using tert-butyl groups. Key steps include:
- Protection Strategy : Employing tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate groups while preserving the 4-oxo functionality .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis may be used to enforce the (R)-configuration, as seen in structurally related pyrrolidine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>97%). Monitoring via TLC and HPLC is critical .
Q. How is the stereochemistry and molecular structure of this compound confirmed experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker SMART systems) resolves the absolute configuration, as demonstrated for analogs like (2S,4R)-4-fluoro derivatives .
- Spectroscopic Methods :
- NMR : and NMR verify the presence of tert-butyl groups (δ ~1.4 ppm for ; ~28 ppm for ) and the 4-oxo carbonyl (δ ~208 ppm) .
- IR : A strong carbonyl stretch (~1740 cm) confirms ester and ketone groups .
Advanced Research Questions
Q. How does the (R)-configuration influence reactivity in asymmetric synthesis or downstream derivatization?
The (R)-stereochemistry directs regioselectivity in ring-opening or nucleophilic additions. For example:
- Nucleophilic Attack : The 4-oxo group in the (R)-isomer may exhibit enhanced electrophilicity due to stereoelectronic effects, favoring β-keto ester reactivity in aldol-like condensations .
- Comparative Studies : The (S)-isomer (CAS 166410-05-5) shows divergent reactivity in cyclization reactions, highlighting the role of stereochemistry in reaction pathways .
Q. What computational methods are effective for predicting reaction outcomes or optimizing conditions for this compound?
- Quantum Chemical Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for reactions like ketone reductions or ester hydrolyses .
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways, reducing experimental trial-and-error .
- Machine Learning : Data from analogous pyrrolidine systems train models to predict optimal solvents/catalysts (e.g., THF with Pd/C for hydrogenations) .
Q. What strategies are recommended for synthesizing bioactive analogs while retaining the 4-oxo-pyrrolidine core?
- Fluorination : Introduce fluorine at the 4-position via electrophilic fluorination (e.g., Selectfluor®) to modulate metabolic stability, as seen in (2S,4R)-4-fluoro analogs .
- Hydroxymethylation : Reductive amination or Grignard addition to the 4-oxo group creates hydroxymethyl derivatives, enhancing solubility for biological assays .
- Protecting Group Exchange : Replace tert-butyl with benzyl or methyl groups to study steric effects on ring-opening reactions .
Q. How should researchers mitigate safety risks associated with handling this compound?
- Hazard Classification : Classified as harmful if swallowed (H302) and a skin sensitizer (H317) .
- Safety Protocols :
- Use nitrile gloves, lab coats, and goggles during handling.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C, away from oxidizers .
Q. What advanced analytical techniques are used to study reaction mechanisms involving this compound?
- In-situ Monitoring : ReactIR or HPLC-MS tracks intermediate formation during reactions (e.g., ketone reduction to alcohol derivatives) .
- Isotopic Labeling : -labeling of the 4-oxo group elucidates mechanistic pathways in hydrolysis or transesterification .
- Kinetic Studies : Variable-temperature NMR quantifies activation parameters for ring-opening reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
